PROTAC PARP1 degrader-1

Immuno-oncology DNA Damage Response PARP1 Biology

PROTAC PARP1 degrader-1 (CN0) is a PEG-linker-free PROTAC built on a niraparib-derived PARP1 binder and a CRBN E3 ligase ligand. Unlike potency-focused degraders (e.g., SK-575), CN0 uniquely activates the cGAS/STING innate immune pathway, remodeling the tumor microenvironment. Its linker-free design makes it an essential comparator for SAR studies on permeability, ternary complex kinetics, and degradation durability. Ideal for dissecting how PARP1 protein depletion—rather than enzymatic inhibition—drives DNA damage repair and immunological responses.

Molecular Formula C32H28N6O5
Molecular Weight 576.6 g/mol
Cat. No. B12370064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC PARP1 degrader-1
Molecular FormulaC32H28N6O5
Molecular Weight576.6 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C2=CC=CC3=C2C(=O)N(C3=O)C4CCC(=O)NC4=O)C5=CC=C(C=C5)N6C=C7C=CC=C(C7=N6)C(=O)N
InChIInChI=1S/C32H28N6O5/c33-29(40)23-7-1-4-20-17-37(35-28(20)23)21-11-9-18(10-12-21)19-5-3-15-36(16-19)24-8-2-6-22-27(24)32(43)38(31(22)42)25-13-14-26(39)34-30(25)41/h1-2,4,6-12,17,19,25H,3,5,13-16H2,(H2,33,40)(H,34,39,41)
InChIKeyDNTANRUFOCYNLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PROTAC PARP1 degrader-1: A Niraparib-Derived Degrader with Unique cGAS/STING Activation for PARP1-Targeted Research Procurement


PROTAC PARP1 degrader-1, also designated as Compound CN0, is a proteolysis-targeting chimera (PROTAC) engineered to selectively degrade poly(ADP-ribose) polymerase 1 (PARP1). This molecule is constructed from a PARP1-binding moiety derived from the clinical PARP inhibitor niraparib, connected to a cereblon (CRBN) E3 ligase ligand. A defining feature is the absence of a polyethylene glycol (PEG) linker, a structural choice that underpins its functional profile [1]. Unlike traditional PARP inhibitors which merely block enzymatic activity, PROTAC PARP1 degrader-1 induces the ubiquitination and subsequent proteasomal degradation of the PARP1 protein [2]. This mechanism of action is further distinguished by its reported capacity to inhibit DNA damage repair and, consequently, activate the cyclic GMP-AMP synthase/stimulator of interferon genes (cGAS/STING) innate immunity pathway, thereby enhancing T cell-mediated killing of tumor cells .

Why Generic Substitution Fails: Critical Functional Divergence of PROTAC PARP1 Degrader-1 from Other PARP1-Targeting PROTACs


The assumption that any PARP1-targeting PROTAC can be interchanged for PROTAC PARP1 degrader-1 (CN0) is scientifically invalid due to profound differences in functional outcomes driven by specific structural elements. While the field has generated numerous PARP1 degraders—including SK-575 (olaparib-based, DC50 ≤ 6.72 nM), iRucaparib-AP6 (rucaparib-based, DC50 = 82 nM), D6 (DC50 = 25.23 nM), and C6 (DC50 = 58.14 nM)—their activities are primarily defined by degradation potency and subsequent impacts on cell viability in BRCA-mutant models . In stark contrast, PROTAC PARP1 degrader-1, despite lacking a PEG linker and possibly exhibiting different degradation kinetics, is uniquely characterized by its capacity to activate the cGAS/STING innate immune pathway [1]. This functional divergence means that substituting PROTAC PARP1 degrader-1 with a more potent degrader like SK-575 would fail to recapitulate the specific immunological remodeling of the tumor microenvironment that is central to its research application, as this property is not a universal feature of the PARP1 PROTAC class [2].

Quantitative Differentiation Guide: Benchmarks and Head-to-Head Comparisons for PROTAC PARP1 Degrader-1 (CN0)


Functional Divergence: Unique cGAS/STING Pathway Activation vs. Cytotoxicity-Focused Degraders

PROTAC PARP1 degrader-1 (CN0) is distinguished by its functional capacity to activate the cGAS/STING innate immunity pathway, a feature not documented for other major PARP1 PROTAC degraders. While compounds like SK-575 (DC50 ≤ 6.72 nM) , iRucaparib-AP6 (DC50 = 82 nM) , and D6 (DC50 = 25.23 nM) [1] are evaluated primarily on their degradation potency and resulting cytotoxicity, CN0's primary differentiator lies in its downstream immunological effects. The study by Lin et al. demonstrated that CN0-mediated degradation inhibits DNA damage repair, leading to the accumulation of cytosolic DNA fragments and subsequent activation of the cGAS/STING pathway [2]. This unique property makes CN0 an essential tool for studying the intersection of PARP1 degradation and innate immune signaling.

Immuno-oncology DNA Damage Response PARP1 Biology

Linker-Less Design of PROTAC PARP1 Degrader-1 Contrasts with PEG-Linked Analogs

PROTAC PARP1 degrader-1 (CN0) is distinguished by its complete absence of a polyethylene glycol (PEG) linker, a feature that contrasts with many other PARP1 PROTACs. According to a comparative table of PARP1 degraders, CN0 was synthesized with "no extra PEG linker" and was noted to degrade PARP1 effectively [1]. This is in stark contrast to other compounds like iRucaparib-AP6, which utilizes a PEG linker, and a series of olaparib-based PROTACs where the linker length and composition (e.g., alkyl vs. PEG) were critical determinants of degradation potency [2]. The study's authors suggest that the aromatic ring of the PARP1 inhibitor itself can act as a linker in CN0, a unique structural attribute that may influence its physicochemical properties and cellular permeability, though direct comparative data on these parameters are not available [3].

PROTAC Design Linker Chemistry Structure-Activity Relationship

Divergent Degradation Potency: CN0's Undefined DC50 vs. Highly Potent Analogs

A critical quantitative differentiator for PROTAC PARP1 degrader-1 (CN0) is the notable absence of a reported DC50 value, which stands in stark contrast to several well-characterized PARP1 PROTACs. For example, SK-575 demonstrates extremely potent degradation with a DC50 of ≤ 6.72 nM . Similarly, D6 has a reported DC50 of 25.23 nM [1], C6 has a DC50 of 58.14 nM , and iRucaparib-AP6 exhibits a DC50 of 82 nM . This lack of a defined potency metric for CN0 is a key factor for researchers to consider. While it suggests that CN0 was not optimized for maximal degradation potency in the same manner as these other compounds, its selection is driven by a different research priority: the investigation of downstream immunological consequences (cGAS/STING activation) rather than pure degradation efficiency.

PARP1 Degradation Potency DC50

Optimal Research Application Scenarios for PROTAC PARP1 Degrader-1 (CN0)


Investigating the cGAS/STING Axis in PARP1-Dependent Immune Signaling

PROTAC PARP1 degrader-1 is uniquely suited for studies focused on the intersection of DNA damage repair, PARP1 degradation, and innate immunity. Its demonstrated ability to activate the cGAS/STING pathway makes it the tool of choice for experiments designed to elucidate how PARP1 protein depletion—as opposed to enzymatic inhibition—remodels the tumor immune microenvironment. This application is directly supported by evidence showing that CN0 treatment leads to the accumulation of cytosolic DNA fragments and downstream STING pathway activation [1].

Probing the Functional Consequences of a Linker-Less PROTAC Design

As one of the few PARP1 PROTACs designed without a PEG linker, PROTAC PARP1 degrader-1 (CN0) is an essential comparator for structure-activity relationship (SAR) studies aimed at understanding the role of the linker in degrader function [2]. Researchers can use CN0 to investigate how linker composition and length impact critical parameters such as cell permeability, ternary complex formation kinetics, and the durability of the degradation response, providing insights that are not accessible using only linker-containing PROTACs .

Dissecting PARP1's Scaffolding vs. Enzymatic Functions in DNA Repair

While many PARP1 PROTACs are optimized for high degradation potency to study the loss of PARP1 scaffolding function, PROTAC PARP1 degrader-1 offers a distinct tool for investigating the consequences of degradation that are specifically linked to DNA repair inhibition and immune activation [1]. Its unique functional profile allows for a nuanced dissection of PARP1 biology, complementing studies performed with more potent degraders like SK-575 or D6, which primarily inform on the effects of rapid and complete PARP1 removal .

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